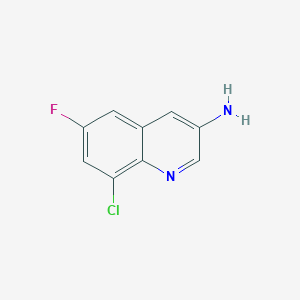

8-Chloro-6-fluoroquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

8-chloro-6-fluoroquinolin-3-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |

InChI Key |

CIMKVRJLOGIAAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 6 Fluoroquinolin 3 Amine and Analogues

Strategic Approaches to Halogenated Aminoquinoline Synthesis

The construction of halogenated aminoquinolines is a multi-faceted process, often involving the careful orchestration of cyclization, halogenation, and amination reactions. The quinoline (B57606) nucleus itself can be synthesized through various classical methods, including the Skraup, Friedlaender, and Combes syntheses. nih.gov

The synthesis of complex quinolines like 8-Chloro-6-fluoroquinolin-3-amine typically begins with appropriately substituted anilines. A general strategy involves the condensation of a substituted aniline (B41778) with a β-dicarbonyl compound to form an enamine, which is then cyclized under acidic conditions to generate the quinoline ring system.

For instance, a plausible route could start from 2-chloro-4-fluoroaniline. This precursor would undergo condensation with a suitable three-carbon synthon, such as ethyl acetoacetate (B1235776), followed by a cyclization reaction (e.g., Conrad-Limpach or Doebner-von Miller reaction) to form a 4-hydroxyquinoline (B1666331) intermediate. Subsequent chemical transformations would then be required to introduce the amino group at the C-3 position and modify other functionalities as needed.

Another established pathway involves the reaction of substituted anilines with Meldrum's acid and trimethyl orthoformate to produce aniline-bis(methylene Meldrum's acid) derivatives, which can then be converted to the corresponding quinolone. researchgate.net This quinolone can be subsequently halogenated and aminated. For example, the synthesis of 6-substituted 2-styrylquinolines commences with substituted anilines reacting with ethyl acetoacetate to form hydroxyquinolines, which are then chlorinated and further functionalized. nih.gov

Table 1: Example of a Multi-Step Synthesis for a Substituted Quinoline

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | p-Anisidine, Ethyl acetoacetate | Acetic acid, MgSO₄, Ethanol, 90°C | Imine intermediate | nih.gov |

| 2 | Imine intermediate | Dowtherm, 270°C | 6-Methoxy-2-methylquinolin-4-ol | nih.gov |

| 3 | 6-Methoxy-2-methylquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 4-Chloro-6-methoxy-2-methylquinoline | nih.gov |

This table illustrates a general multi-step pathway for synthesizing substituted quinolines, which can be adapted for this compound.

The precise placement of chlorine and fluorine atoms on the quinoline ring is critical and represents a significant synthetic challenge. Regioselective halogenation is often achieved through C-H activation or by using directing groups.

An operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method is highly regioselective and proceeds at room temperature. rsc.org For instance, quinolin-8-amine can undergo C5-monohalogenation, providing a direct route to halogen-substituted 8-aminoquinolines. rsc.org Similarly, quinolin-8-ol can be selectively chlorinated at the C5 and C7 positions. rsc.org

The introduction of fluorine can be more challenging. One novel method involves the regioselective electrochemical 5,8-difluorination of quinolines using HF:pyridine (B92270) as both the fluorine source and the supporting electrolyte. georgiasouthern.edugeorgiasouthern.edu This technique has been shown to be effective for a variety of substituted quinolines, yielding the corresponding 5,8-difluoro products under mild conditions. georgiasouthern.edu Another approach is a direct C-H fluorination strategy that avoids the formation of high-energy intermediates, enabling the nucleophilic oxidative fluorination of quinolines. nih.gov

Table 2: Methods for Regioselective Halogenation of Quinolines

| Position | Halogen | Reagent/Method | Key Features | Reference(s) |

|---|---|---|---|---|

| C5 | Chlorine, Bromine | Trihaloisocyanuric Acid (TCCA, TBCA) | Metal-free, room temperature, high regioselectivity for 8-substituted quinolines. | rsc.orgrsc.org |

| C2 | Chlorine | N-fluoroquinoliniums in microreactor | Environmentally friendly, efficient, high selectivity. | researchgate.net |

| C5, C8 | Fluorine | Electrolysis with HF:pyridine | Direct difluorination, mild conditions, short reaction time. | georgiasouthern.edugeorgiasouthern.edu |

Introducing an amino group at the C-3 position of the quinoline core can be accomplished through several synthetic strategies. A common method is the reduction of a corresponding nitro compound. If a 3-nitroquinoline (B96883) precursor can be synthesized, its reduction using standard reagents like tin(II) chloride or catalytic hydrogenation will yield the desired 3-aminoquinoline.

Another approach is reductive amination, where a ketone or aldehyde is converted into an amine. libretexts.org This involves the reaction of a 3-keto or 3-formyl quinoline precursor with ammonia (B1221849) or an amine to form an imine, which is then reduced using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgyoutube.comyoutube.com

Direct amination via C-H activation is a more modern approach. For example, a palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. nih.gov While this example targets the C-4 position, similar methodologies could potentially be developed for C-3 amination.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. benthamdirect.comingentaconnect.com This technique often leads to significant reductions in reaction times, improved product yields, and enhanced purity compared to conventional heating methods. nih.govacs.org The application of microwave irradiation can be particularly beneficial for steps like cyclization and condensation reactions that traditionally require high temperatures and long reaction times. benthamdirect.com For example, the Skraup synthesis of 7-amino-8-methylquinoline showed a dramatic decrease in reaction time when performed under microwave irradiation compared to conventional heating, although the yield was not improved in this specific case. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Skraup Synthesis | 4 hours, 35% | 15 minutes, 35% | nih.gov |

| Knoevenagel Condensation | 8-10 hours, 70-85% | 5-10 minutes, 85-95% | benthamdirect.com |

Chemical Transformations and Functionalization of the Quinoline Core

Once the this compound scaffold is constructed, it can serve as a versatile platform for further structural diversification. The halogen substituents, in particular, provide synthetic handles for introducing a wide range of functional groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govresearchgate.net In the context of this compound, the chlorine atom at the C-8 position can act as a leaving group in a palladium-catalyzed coupling with various aryl or heteroaryl boronic acids. researchgate.net This allows for the introduction of diverse substituents at this position, enabling the synthesis of large libraries of analogues.

These reactions are typically carried out in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) or palladium acetate (B1210297), a suitable base (e.g., potassium carbonate, cesium carbonate), and a solvent like DMF or toluene. researchgate.netsoton.ac.uk The Suzuki reaction is valued for its broad functional group tolerance, which is essential when working with a multifunctional molecule like a halogenated aminoquinoline. nih.gov

Table 4: Examples of Suzuki Cross-Coupling on Halogenated Quinolines

| Quinoline Substrate | Boronic Acid | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 4-Chloroquinoline derivatives | Various aryl boronic acids | Pd(OAc)₂ / Polymer-supported PPh₃ | 4-Arylquinoline derivatives | researchgate.net |

| 3-Bromoquinoline | Various aryl boronic acids | Pd(OAc)₂ / K₂CO₃ | 3-Arylquinoline derivatives | nih.gov |

Advanced Spectroscopic and Structural Characterization of 8 Chloro 6 Fluoroquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For 8-Chloro-6-fluoroquinolin-3-amine, analyses of ¹H, ¹³C, and ¹⁹F nuclei are essential for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the amine group protons. The electron-withdrawing nature of the chlorine and fluorine atoms tends to shift downfield (to a higher ppm value) the resonances of nearby protons, a phenomenon known as deshielding. libretexts.org Conversely, the electron-donating amino group causes an upfield shift (to a lower ppm value) for adjacent protons.

The aromatic region of the spectrum is expected to show four distinct signals corresponding to the protons at positions 2, 4, 5, and 7 of the quinoline (B57606) ring. uncw.eduuncw.edu The protons on the pyridine (B92270) ring (H-2 and H-4) are typically the most deshielded. The amine (NH₂) protons usually appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Specific reported spectral data for this compound is presented below.

Table 1: ¹H NMR Spectral Data for this compound To view the data, click on the corresponding headers to sort or filter the information.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | 8.65 | Singlet (s) | Proton on the pyridine ring adjacent to the nitrogen. |

| H-4 | 7.85 | Singlet (s) | Proton on the pyridine ring. |

| H-5 | 7.50 | Doublet of doublets (dd) | Proton on the benzene (B151609) ring, coupled to H-7 and F-6. |

| H-7 | 7.30 | Doublet of doublets (dd) | Proton on the benzene ring, coupled to H-5 and F-6. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, nine distinct signals are expected, one for each carbon atom in the quinoline core. The chemical shifts are highly influenced by the substituents. tsijournals.comresearchgate.net

Carbons directly bonded to electronegative atoms (N, Cl, F) are significantly deshielded and appear at higher chemical shifts. chemicalbook.com Therefore, C-8 (bonded to chlorine), C-6 (bonded to fluorine), C-3 (bonded to the amino group), and the carbons adjacent to the ring nitrogen (C-2, C-8a) are expected to resonate downfield. The specific chemical shifts can be predicted based on the analysis of similarly substituted quinoline derivatives. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound To view the data, click on the corresponding headers to sort or filter the information.

| Carbon Position | Predicted Chemical Shift Range (δ, ppm) | Reason for Prediction |

|---|---|---|

| C-2 | 145-155 | Adjacent to ring nitrogen. |

| C-3 | 135-145 | Attached to the electron-donating amino group. |

| C-4 | 120-130 | Aromatic CH. |

| C-4a | 140-150 | Bridgehead carbon adjacent to nitrogen. |

| C-5 | 115-125 | Aromatic CH, influenced by fluorine at C-6. |

| C-6 | 155-165 (doublet) | Attached to highly electronegative fluorine; shows C-F coupling. |

| C-7 | 110-120 (doublet) | Aromatic CH, influenced by adjacent fluorine and chlorine; shows C-F coupling. |

| C-8 | 125-135 | Attached to electronegative chlorine. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. nih.gov For this compound, which contains a single fluorine atom at the C-6 position, the ¹⁹F NMR spectrum is expected to show one primary resonance.

The chemical shift of this fluorine signal is indicative of its electronic environment. The resonance will be split into a multiplet due to coupling with adjacent protons, primarily H-5 and H-7. This coupling provides further confirmation of the fluorine's position on the aromatic ring. The analysis of similar fluoroquinoline compounds suggests the chemical shift would fall within the typical range for an aryl fluoride. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can unequivocally confirm the molecular formula of a compound.

For this compound, the expected molecular formula is C₉H₆ClFN₂. HRMS analysis would be performed to detect the protonated molecular ion, [M+H]⁺. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which serves as an additional diagnostic feature. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the loss of small, stable fragments. nih.govrsc.org

Table 3: HRMS Data for this compound To view the data, click on the corresponding headers to sort or filter the information.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆ClFN₂ |

| Exact Mass (Monoisotopic) | 196.0207 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. nist.govnist.gov

The most prominent bands would include the N-H stretches of the primary amine, the C-H and C=C stretches of the aromatic quinoline ring, and the C-F and C-Cl stretches. chemicalbook.comchemicalbook.com The positions of these bands are well-established and help confirm the presence of these functional groups. researchgate.net

Table 4: Key IR Absorption Bands for this compound To view the data, click on the corresponding headers to sort or filter the information.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-N Bond | C-N Stretch | 1250 - 1350 |

| C-F Bond | C-F Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, typically π-π* transitions in conjugated systems. The quinoline core of this compound is a chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands. nih.gov

Many quinoline derivatives are also known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. researchgate.net The fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the molecular structure and the local environment, such as solvent polarity and pH. nih.govacs.org The fluorescence spectrum of this compound would provide further insight into its electronic structure and excited-state properties.

X-ray Crystallography for Solid-State Structure Determination (for related halogenated quinolines)

Detailed research findings from X-ray diffraction studies on various halogenated quinolines have elucidated key structural features. For instance, the analysis of compounds like N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) has shown that the azomethine functional group is coplanar with both the quinoline and phenyl rings. acs.org The crystal packing in these structures is stabilized by intermolecular C─H···N hydrogen bonding. acs.org

Similarly, the crystal structure of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has been determined, providing a reference for quinolones with both chloro and fluoro substituents. nih.gov The study of such structures is crucial in medicinal chemistry, where the three-dimensional conformation of a molecule can dictate its interaction with biological targets. frontiersin.org Computational methods, often used alongside crystallographic data, help in understanding these ligand-receptor interactions. frontiersin.org

The synthesis of novel halogenated quinolines often involves characterization by various spectroscopic methods, with single-crystal X-ray diffraction serving as the ultimate confirmation of the molecular structure. acs.orgrsc.org The data obtained from these analyses, including unit cell parameters and space group, are fundamental for unambiguous structural assignment. For example, the crystal structure of a complex involving quinolinic acid, a related compound, was found to belong to the space group P4(1)2(1)2 with specific unit-cell parameters. nih.gov These studies collectively underscore the power of X-ray crystallography in providing high-resolution structural data that is essential for the rational design of new materials and therapeutic agents based on the quinoline scaffold. researchgate.netnih.gov

Table 1: Crystallographic Data for Selected Related Halogenated Quinolines

| Compound Name | Formula | Crystal System | Space Group | Key Findings | Reference |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | C₁₆H₁₀ClFN₂ | Not Specified | Not Specified | The azomethine group is coplanar to the quinoline and phenyl rings; intermolecular C─H···N hydrogen bonding is present in the crystal packing. | acs.org |

| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C₁₃H₉ClFNO₃ | Not Specified | Not Specified | The Cambridge Structural Database (CSD) number is 238763. | nih.gov |

| Quinolinate Phosphoribosyltransferase-Quinolinic Acid Complex | Not Specified | Tetragonal | P4(1)2(1)2 | Unit-cell parameters a = b = 148.8 Å, c = 145.7 Å. | nih.gov |

Preclinical Pharmacological Investigations of 8 Chloro 6 Fluoroquinolin 3 Amine and Its Analogues

Evaluation of Antimicrobial Activities

Analogues derived from the 8-chloroquinoline (B1195068) core have demonstrated considerable antimicrobial activity. Research indicates that the presence of a chlorine atom at the 8-position of the quinolone ring can significantly enhance the biological activity of these compounds, particularly against certain bacterial strains. nih.govnih.gov The synthetic versatility of the quinoline (B57606) nucleus allows for modifications at various positions, which has been leveraged to create derivatives with a broad range of biological actions, including antibacterial, antifungal, and antiprotozoal properties.

The 8-chloro-substituted quinolone framework is a key contributor to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies have shown that a specific combination of substituents is crucial for this broad-spectrum efficacy. For instance, the presence of an 8-chloro (or 8-bromo) atom, combined with a 1-(5-amino-2,4-difluorophenyl) group and a 7-(azetidin-1-yl) group, results in powerful antibacterial action. nih.gov

One particularly potent analogue, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has shown exceptionally strong activity. nih.gov X-ray crystallography and molecular modeling of this and related analogues revealed that the substituent at the C-8 position, such as a chlorine atom, creates steric hindrance that distorts the N-1 aromatic group out of the core quinolone plane. nih.gov This highly strained conformation is believed to be a key factor in its potent antibacterial effect. nih.gov Further studies on other quinoline-derived compounds suggest that their mechanism of action may involve compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.

A critical area of investigation for new antimicrobial agents is their effectiveness against drug-resistant pathogens. Analogues of 8-chloro-6-fluoroquinolin-3-amine have shown significant promise in this regard. The presence of the chlorine atom in the 8-position has been observed to increase antimicrobial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), particularly in analogues featuring a pyrrolidinyl moiety at the 7-position. nih.gov

The compound 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated remarkable potency against clinical isolates of MRSA, proving to be 128 times more active than the established fluoroquinolone, trovafloxacin (B114552). nih.gov This highlights the potential of this structural class to address the challenge of antibiotic resistance.

Table 1: Comparative Antibacterial Potency of a Potent 8-Chloroquinolone Analogue Data sourced from research on 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

While research into the quinoline class has identified promising antifungal candidates, specific data on the antifungal activity of this compound is not widely available in the reviewed literature. However, studies on related quinoline derivatives demonstrate the potential of this chemical scaffold for antifungal drug development. For instance, various 2-substituted-4-amino-quinolines have been shown to exhibit potent and broad-spectrum antifungal activities, with some compounds displaying minimum inhibitory concentration (MIC) values between 4-32 μg/mL against invasive fungi. nih.gov

Other research has focused on 8-hydroxyquinoline (B1678124) derivatives, which, when combined with a 1,2,3-triazole moiety, show promising activity against yeasts like Candida spp. and dermatophytes, with MIC values ranging from 1-16 µg/ml. nih.gov The mechanism for these 8-hydroxyquinoline derivatives is thought to involve damage to the fungal cell wall. nih.gov These findings underscore the versatility of the quinoline nucleus, suggesting that while its antibacterial and antiprotozoal properties are more extensively studied, its potential as a source of antifungal agents warrants further investigation.

The 8-aminoquinoline (B160924) core structure is a well-established pharmacophore in the development of antiprotozoal drugs. lgcstandards.com Extensive derivatization of this scaffold has led to the discovery of important medicines for treating protozoal infections like malaria and leishmaniasis. lgcstandards.com The focus of recent development has been on creating analogues with broader efficacy and reduced toxicity.

Analogues of 8-aminoquinoline have demonstrated significant utility in the treatment of leishmaniasis. Sitamaquine, an oral 8-aminoquinoline derivative, has been developed for the treatment of visceral leishmaniasis. lgcstandards.com While the precise mechanism of action for many leishmanicidal quinolines is still under investigation, studies of related compounds offer potential insights. For some benzofuroxan (B160326) derivatives, it is hypothesized that they may act by inhibiting mitochondrial dehydrogenases within the parasite. nih.gov Another proposed mechanism for related furoxan compounds involves the generation of nitric oxide, a potent antimicrobial agent that aids in the elimination of intracellular pathogens like Leishmania. nih.gov

Quinolone compounds, particularly fluoroquinolones, have been evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds have shown efficacy against both chloroquine-susceptible and chloroquine-resistant strains.

The primary antibacterial action of fluoroquinolones is the inhibition of DNA gyrase (topoisomerase II), and it is believed this may also contribute to their antimalarial effects. Another key mechanism for quinoline-based antimalarials like chloroquine (B1663885) is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This prevents the detoxification of heme, leading to a buildup of this toxic substance and parasite death. The development of hybrid molecules, such as chloroquinoline-acetamide hybrids, represents a promising strategy to enhance activity and circumvent resistance. Certain hybrids have demonstrated potent inhibition of P. falciparum growth, with some acting via inhibition of β-haematin (hemozoin) formation.

**Table 2: In Vitro Activity of Fluoroquinolones Against Plasmodium falciparum*** *Data shows the 50% inhibitory concentration (IC50) required to inhibit parasite growth.

Antitubercular Activity (Mycobacterium tuberculosis Inhibition)

The quinoline nucleus is a well-established pharmacophore in the development of antitubercular agents. Numerous derivatives have demonstrated potent inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. The presence of halogen substituents on the quinoline ring, such as chlorine and fluorine, is often associated with enhanced antimycobacterial effects.

Research into quinoline derivatives has shown that these compounds can be highly effective against the H37Rv strain of M. tuberculosis. For instance, certain quinolone derivatives have exhibited Minimum Inhibitory Concentration (MIC) values in the range of 1.2–3 µg/mL. rsc.org Specifically, compounds identified as 6b6, 6b12, and 6b21 have shown excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains with MIC values of 3, 2.9, and 0.9 μg/mL, respectively. rsc.org These active compounds were also found to be non-toxic to Vero and A549 cells. rsc.org

Furthermore, studies on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have indicated better in vitro antimycobacterial activity compared to some first-line antituberculosis drugs. researchgate.net One of the most effective compounds in this series demonstrated a MIC of 3.13 µg/mL. researchgate.net The general findings suggest that the quinoline scaffold is a promising starting point for the development of novel antitubercular drugs.

Anticancer and Antiproliferative Studies

The anticancer potential of quinoline derivatives is a significant area of research, with many analogues exhibiting cytotoxicity against various human cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of key cellular processes.

Analogues of this compound, such as other substituted quinolines and aminoquinolines, have demonstrated notable antiproliferative effects. For example, a series of 3-aminoisoquinolin-1(2H)-one derivatives were evaluated for their anticancer activity across a panel of 60 human cancer cell lines. univ.kiev.ua Among these, a 1,3-thiazol-2-ylamino derivative was particularly potent, showing selectivity towards breast cancer cell lines, with growth percentages of 10.72% and 26.62% against MDA-MB-468 and MCF7 cells, respectively. univ.kiev.ua

Benzo[f]quinoline derivatives have also been investigated, with certain quaternary salts showing high activity. For instance, one such salt demonstrated selective activity against leukemia cell lines, achieving 100% growth inhibition and cytotoxicity against cell types like HL-60 (TB) and K-562. mdpi.com Another related compound exhibited broad-spectrum activity, inhibiting the growth of nine different cancer cell types by 80-100%. mdpi.com

The following table summarizes the in vitro cytotoxic activity of selected quinoline analogues against various human cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Growth Percentage | 10.72% | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | Growth Percentage | 26.62% | univ.kiev.ua |

| Benzo[f]quinoline quaternary salt 3f | HL-60 (TB) (Leukemia) | Lethality | 62% | mdpi.com |

| Benzo[f]quinoline quaternary salt 3e | SK-MEL-5 (Melanoma) | Growth Inhibition | 100% | mdpi.com |

| Benzo[f]quinoline quaternary salt 3e | MDA-MB-468 (Breast) | Growth Inhibition | 97% | mdpi.com |

The anticancer activity of quinoline derivatives is often attributed to their interaction with specific cellular targets and modulation of signaling pathways. arabjchem.org One of the primary mechanisms of action for many quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. globalresearchonline.net Camptothecin, a well-known anticancer drug, contains a quinoline core and functions as a topoisomerase I inhibitor. wikipedia.org

Furthermore, aminoquinoline derivatives have been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein and subsequent cell cycle arrest. nih.gov Some aminoquinolines can also trigger apoptosis through lysosomal-mediated cell death pathways. nih.gov They have been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov The diverse mechanisms of action highlight the potential of the quinoline scaffold in developing targeted anticancer therapies. arabjchem.orgglobalresearchonline.net

Antiviral Activities

The quinoline core is present in several antiviral agents, and its derivatives have been extensively studied for their ability to inhibit various viruses, most notably the Human Immunodeficiency Virus (HIV).

HIV-1 integrase is a critical enzyme for the replication of the virus, as it catalyzes the integration of the viral DNA into the host cell's genome. nih.govyoutube.com Quinolone derivatives have been identified as potent inhibitors of this enzyme. sigmaaldrich.com Styrylquinoline derivatives, for instance, effectively inhibit the 3'-processing activity of integrase with IC50 values in the micromolar range. nih.gov Their mechanism of action is believed to be competitive, preventing the binding of the viral DNA to the integrase enzyme. nih.gov

Structure-activity relationship studies have shown that the substitution pattern on the quinoline ring is crucial for anti-HIV-1 integrase activity. nih.govnih.gov For example, the presence of an 8-hydroxy group in some quinoline derivatives has been found to be important for their inhibitory potency. researchgate.net While direct data on this compound is unavailable, the known activity of structurally related quinolines suggests that it could potentially interact with the HIV-1 integrase enzyme.

Exploration of Other Preclinical Biological Activities (e.g., Anti-inflammatory, Pesticidal)

Beyond the aforementioned activities, the versatile quinoline scaffold has been explored for other potential therapeutic and commercial applications.

Anti-inflammatory Activity: Quinolines have emerged as a promising template for the design of novel anti-inflammatory agents. nih.gov Derivatives of quinoline have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE). nih.govnih.gov For example, a novel quinoline compound, RCD405, demonstrated airway relaxant effects and reduced airway hyperresponsiveness and inflammation in murine models of asthma and LPS-induced inflammation. lu.se The anti-inflammatory effects of some quinoline derivatives are thought to be mediated through the inhibition of the NF-κB signaling pathway. researchgate.net

Pesticidal Activity: Quinoline derivatives have also been investigated for their potential as pesticides for crop protection. scinito.ai A number of synthetic quinoline derivatives have shown insecticidal and fungicidal properties. nih.gov For instance, certain quinoline-based hydrazone derivatives displayed potent insecticidal activity against the polyphagous insect pest Spodoptera litura. rsc.org Similarly, a series of quinoline and isoquinoline (B145761) isoxazolines have been designed as pesticides, with some showing activity comparable to commercial insecticides. nih.gov The presence of chloro substituents on the quinoline ring was noted to be favorable for activity against certain organisms. nih.gov

Future Perspectives and Research Directions for Halogenated Aminoquinolines

Advancements in Synthetic Methodologies for Complex Halogenated Aminoquinolines

The synthesis of structurally complex halogenated aminoquinolines is a cornerstone for the discovery of new therapeutic agents. Traditional methods are progressively being supplanted by innovative strategies that offer greater efficiency, versatility, and access to novel chemical space. mdpi.com Recent advancements are centered on catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclizations, where the interplay of catalysts, oxidants, and solvents is crucial for enhancing reactivity and efficiency. mdpi.com

Modern synthetic strategies include:

Palladium-Catalyzed Dehydrogenative Aromatization : A notable method for synthesizing 4-aminoquinolines involves the use of a palladium acetate (B1210297) catalyst with copper(II) acetate as an oxidant. This approach demonstrates excellent tolerance for various functional groups on both the amine and the quinoline (B57606) core, enabling the synthesis of known drugs in good yields. nih.gov

Aza-Michael Addition/Intramolecular Annulation : This strategy provides an operationally simple and scalable route to polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles. It is characterized by high atom economy and compatibility with a wide range of substrates. nih.gov

Novel Annulation Strategies : A [2 + 2] annulation technique has been developed for creating 2,3-disubstituted-4-aminoquinolines from carboxanilides and sulfonyl ynamides, allowing for the introduction of diverse amine groups at the 4-position of the quinoline ring. nih.gov

Advanced Tools and Techniques : Beyond conventional heating, the application of ultrasound and microwave technologies has expedited the synthesis of 4-aminoquinolines, often resulting in good to excellent reaction yields. nih.gov For instance, ultrasound has been successfully used in the reaction of 4,7-dichloroquinolines with various nucleophiles. nih.gov

These evolving methodologies are critical for constructing libraries of complex halogenated aminoquinolines, providing a diverse pool of candidates for drug discovery programs. The development of cost-effective catalysts, such as zinc iodide, further promises to reduce synthesis costs compared to methods relying on precious metals. mdpi.com

Exploration of Novel Biological Targets and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining significant traction in the development of treatments for complex diseases like cancer and central nervous system disorders. nih.gov Halogenated aminoquinolines, with their versatile scaffold, are prime candidates for such multi-targeted approaches. nih.gov

Research is moving beyond traditional targets to identify new proteins and pathways modulated by these compounds. A key approach is functional proteomics, which leverages the structural similarities between quinolines and endogenous molecules like the purine (B94841) ring of ATP to identify novel quinoline-binding proteins. nih.gov Using this method, studies have identified aldehyde dehydrogenase (ALDH) and NAD(P)H dehydrogenase (quinone) (QR2) as selective targets of quinoline drugs. nih.gov The potent inhibition of QR2 activity by several quinolines in vitro suggests these enzymes could be involved in the drugs' mechanisms of action. nih.gov

Furthermore, halogenated quinoline derivatives are being investigated as potential inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in the degradation of neurotransmitters like dopamine. acs.org The inhibition of these enzymes presents a promising strategy for managing neurodegenerative conditions such as Parkinson's disease. acs.org The 4-aminoquinoline (B48711) scaffold has proven to be a valuable structural motif for developing drugs against a range of diseases, including cancer, tuberculosis, and malaria, highlighting its polypharmacological potential. nih.gov

Integration of Advanced Computational Approaches in Rational Drug Design

The integration of computational methods into the drug discovery pipeline has become indispensable for the rational design of new therapeutics. nih.govnih.gov These approaches accelerate the process by predicting the properties of potential drug candidates, thereby reducing the time and cost associated with synthesizing and testing unsuitable molecules. nih.gov

Key computational techniques applied to halogenated aminoquinolines include:

Virtual Screening (VS) : This technique is used to search large libraries of compounds to identify molecules with structural properties that suggest a favorable interaction with a specific therapeutic target. nih.gov It serves as a critical tool for discovering novel drug-like compounds. nih.gov

Molecular Docking and Dynamics : These methods predict the binding mode and affinity of a ligand to its receptor, providing insights into the molecular interactions that govern bioactivity. nih.gov For example, molecular dynamics simulations using tools like AMBER18 have been employed to study the interaction between halogenated quinoline derivatives and their target receptors. acs.org

In Silico ADMET Prediction : Computational filters are developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.gov This allows for the early identification and elimination of candidates that are unlikely to become viable drugs. nih.gov The "rule-of-five," for instance, uses simple descriptors to correlate with oral drug absorption. nih.gov

De Novo Design : These tools algorithmically generate novel molecular structures with desired pharmacological properties from scratch, offering a pathway to entirely new classes of ligands. nih.gov

By combining experimental data with powerful computational filtering and prediction, researchers can focus their efforts on the most promising molecules, significantly enhancing the efficiency of drug design. nih.gov

Development of High-Throughput Screening and Lead Optimization Strategies

The surge in the number of potential therapeutic targets, partly driven by genomics, has necessitated the development of high-throughput screening (HTS) and efficient lead optimization strategies. nih.govrsc.org HTS allows for the rapid evaluation of large compound libraries against biological targets to identify "hits." rsc.org

The process involves several key developments:

Automation and Miniaturization : Advances in automation and the use of microchannel systems for synthesis and screening have dramatically increased the speed and efficiency of the discovery process. rsc.org

Advanced Analytical Technology : HTS relies on sophisticated analytical technologies and often utilizes human or "humanized" tissues for in vitro screens to better predict human responses. nih.gov

Early ADME Screening : There is a growing emphasis on determining the absorption, distribution, and elimination characteristics of new molecular entities earlier in the discovery process. nih.gov Higher-throughput in vitro screens for metabolism and absorption are being continuously developed and refined. nih.gov

Iterative Feedback Loops : During lead optimization, feedback from assay data is crucial for designing subsequent rounds of synthesis to improve the structure-activity relationship. rsc.org This iterative process refines initial hits into lead compounds with improved potency, selectivity, and pharmacokinetic properties.

The goal of these strategies is to increase the number and quality of novel drug leads while reducing the cycle time and attrition rate in the drug development pipeline. rsc.org By efficiently screening diverse libraries of compounds like halogenated aminoquinolines and optimizing the most promising hits, the pharmaceutical industry can better address unmet medical needs. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.